Boc-(R)-gamma-allyl-L-proline
Description
Contextualization within Non-Canonical Amino Acid Research
Non-canonical amino acids (NCAAs) are amino acids that are not among the 20 proteinogenic amino acids commonly found in nature. Their integration into protein and peptide structures allows for the introduction of novel chemical functionalities, enabling the development of molecules with tailored properties. nih.govnih.gov The study of NCAAs is a burgeoning field, with significant implications for drug discovery and materials science. nih.gov
Proline and its derivatives are unique among amino acids due to their secondary amine, which is incorporated into a pyrrolidine (B122466) ring. This cyclic structure imparts significant conformational rigidity, influencing the secondary structure of peptides and proteins. Proline derivatives, such as Boc-(R)-gamma-allyl-L-proline, are synthesized to leverage and modify these structural constraints for specific applications. libretexts.orgresearchgate.net The introduction of substituents, like the allyl group in this case, provides a reactive handle for further chemical modifications. chemimpex.com
Chirality, or the "handedness" of a molecule, is a fundamental concept in biochemistry and pharmacology. nih.gov The specific three-dimensional arrangement of atoms in a molecule can dramatically affect its biological activity. In amino acid derivatives, the stereochemistry at the alpha-carbon and any other stereocenters is crucial. nih.govnih.gov The "(R)" and "(L)" designations in this compound specify the configuration at the gamma and alpha carbons, respectively. This defined stereochemistry is essential for its use as a chiral building block in asymmetric synthesis, ensuring the production of enantiomerically pure compounds, which is critical in drug development. libretexts.orgchemimpex.com
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amine functionality in amino acids during chemical synthesis. wikipedia.orgtotal-synthesis.com It prevents the amine from participating in unwanted side reactions while other chemical transformations are carried out on the molecule. chemistrysteps.com The Boc group is valued for its stability under a range of reaction conditions and its ease of removal under mildly acidic conditions, a process that does not harm other sensitive parts of the molecule. organic-chemistry.org This controlled reactivity is a cornerstone of modern peptide synthesis and the construction of other complex organic molecules. total-synthesis.com
Overview of its Strategic Importance in Chemical Synthesis
The unique structural features of this compound make it a strategically important molecule in the field of chemical synthesis.
This compound serves as a versatile building block for the synthesis of complex molecular architectures, particularly in peptide synthesis. smolecule.comchemimpex.com The Boc-protected amine allows for its controlled incorporation into a growing peptide chain, while the allyl group offers a site for subsequent chemical modifications. This dual functionality enables the creation of novel peptides with specific, designed properties. chemimpex.com Such modified peptides are of great interest in drug development and other areas of medicinal chemistry. chemimpex.comchemimpex.com The ability to construct complex molecules with high precision is a central goal of modern organic synthesis. nih.gov
Beyond its role in peptide synthesis, the chemical functionalities of this compound make it a potential precursor for the development of advanced materials. chemimpex.com The allyl group can participate in polymerization reactions or be functionalized to tune the properties of the resulting material. Research in this area explores the creation of materials with enhanced stability or specific performance characteristics. chemimpex.com
Scope and Objectives of Research on this compound
The unique structural attributes of this compound define the scope and objectives of its application in academic and industrial research. Scientific investigation into this compound is primarily focused on leveraging its distinct chemical properties for the synthesis of complex molecules and the exploration of new therapeutic avenues.
Detailed Research Findings and Objectives:
Advanced Peptide Synthesis: A primary objective for researchers is to utilize this compound as a specialized building block in peptide synthesis. chemimpex.comchemimpex.com The goal is to construct novel peptides and peptidomimetics with tailored properties. The presence of the gamma-allyl group allows for post-synthetic modifications, enabling the creation of cyclic peptides, which often exhibit enhanced stability and biological activity compared to their linear counterparts. chemimpex.com Research focuses on incorporating this amino acid to enforce specific conformations or to introduce new functionalities into peptide sequences. smolecule.com
Drug Discovery and Medicinal Chemistry: A significant area of research is the application of this compound in drug development. chemimpex.com The objective is to design and synthesize new bioactive molecules as potential drug candidates for a range of diseases. chemimpex.com Its structure is particularly useful in creating therapeutics that target specific biological pathways. chemimpex.com Research has been directed towards its use in designing novel cancer therapeutics and exploring its potential for treating neurodegenerative diseases. chemimpex.com The chiral nature of the compound is exploited to produce stereochemically pure pharmaceuticals, which is essential for selective interaction with biological targets like enzymes and receptors. chemimpex.comchemimpex.com
Asymmetric Synthesis and Catalysis: Research also explores the role of this compound and its derivatives in asymmetric catalysis. smolecule.com The objective is to use it as a chiral catalyst or ligand to control the stereochemical outcome of a chemical reaction. smolecule.com This is particularly valuable in organocatalysis, which seeks to use small organic molecules as catalysts, providing an environmentally friendlier alternative to traditional metal-based catalysts. chemimpex.com The aim is to facilitate the synthesis of enantiomerically enriched products with high efficiency and selectivity. smolecule.com
Chemical Biology and Protein Science: In the field of chemical biology, an objective is to use this compound as a chemical probe to study complex biological systems. By incorporating it into peptides, researchers can investigate protein-ligand interactions, which is fundamental to understanding protein function and designing targeted therapies. chemimpex.com The allyl group can be used for bioconjugation, allowing scientists to attach fluorescent tags, drugs, or other biomolecules to peptides, aiding in the development of diagnostic tools and targeted drug delivery systems. chemimpex.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-prop-2-enylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-5-6-9-7-10(11(15)16)14(8-9)12(17)18-13(2,3)4/h5,9-10H,1,6-8H2,2-4H3,(H,15,16)/t9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYODNDBPPDGALB-ZJUUUORDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376072 | |
| Record name | Boc-(R)-gamma-allyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
224645-82-3 | |
| Record name | Boc-(R)-gamma-allyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Conformational Analysis and Stereochemical Control of Boc R Gamma Allyl L Proline
Pyrrolidine (B122466) Ring Pucker Conformations (Cγ-endo/Cγ-exo)
The five-membered pyrrolidine ring of proline is not planar and adopts puckered envelope conformations to relieve torsional strain. The two primary, low-energy conformations are termed Cγ-exo and Cγ-endo. nih.gov This nomenclature describes the position of the gamma-carbon (Cγ) relative to the plane defined by the other four ring atoms, particularly in relation to the C-terminal carboxyl group of the proline residue. In the Cγ-endo pucker, the Cγ atom is displaced on the same side as the carboxyl group, while in the Cγ-exo pucker, it is displaced on the opposite side. nih.govnih.gov The interconversion between these two puckers is rapid, with a low energy barrier. nih.gov
Influence of Gamma-Substituents on Ring Pucker
Substituents on the pyrrolidine ring, particularly at the C4 (or gamma) position, profoundly influence the equilibrium between the endo and exo puckers. beilstein-journals.orgnih.gov The preferred conformation is determined by a balance of steric and stereoelectronic effects. pnas.org For 4-substituted prolines, the substituent's preference for a pseudo-equatorial position to minimize steric strain is a dominant factor.
In the case of Boc-(R)-gamma-allyl-L-proline, the substituent is an allyl group at the Cγ position with (R) stereochemistry. This corresponds to a trans relationship between the Cα-carboxyl group and the Cγ-allyl group. To minimize steric hindrance, the bulky allyl group will preferentially occupy the pseudo-equatorial position. This steric demand forces the pyrrolidine ring into a specific pucker. For a 4-(R) alkyl substituent like methyl or, by extension, allyl, this preference leads to a strong bias for the Cγ-endo ring pucker. pnas.org This contrasts with 4-(S) alkyl substituents, which favor the Cγ-exo pucker to maintain an equatorial-like position. pnas.org
Table 1: Influence of C4-Substituent Stereochemistry on Proline Ring Pucker Preference
| Substituent at C4 | Stereochemistry | Governing Effect | Favored Pucker | Reference |
|---|---|---|---|---|
| Methyl (mep) | (R) | Steric | Cγ-endo | pnas.org |
| Methyl (Mep) | (S) | Steric | Cγ-exo | pnas.org |
| Fluoro (Flp) | (R) | Stereoelectronic | Cγ-exo | pnas.orgpnas.org |
| Fluoro (flp) | (S) | Stereoelectronic | Cγ-endo | pnas.orgpnas.org |
| Allyl | (R) | Steric (Predicted) | Cγ-endo |
Theoretical and Computational Studies (DFT, MD Simulations)
The conformational preferences of proline derivatives are extensively studied using theoretical and computational methods. Density Functional Theory (DFT) is a powerful quantum mechanical method used to optimize molecular geometries and determine the relative energies of different conformers, such as the Cγ-endo and Cγ-exo puckers. masjaps.commdpi.com Such calculations can confirm the lowest energy state and provide insights into the electronic structure that governs conformational stability. masjaps.com For example, DFT studies on various proline analogs have successfully elucidated the impact of substituents on ring geometry. masjaps.comnih.gov
Molecular Dynamics (MD) simulations complement these static DFT calculations by exploring the dynamic behavior of the molecule over time in different environments, such as in various solvents. mdpi.comresearchgate.net MD simulations can model the transitions between conformational states and map the potential energy surface, providing a more complete picture of the molecule's flexibility and the equilibrium distribution of its puckered states. nih.govresearchgate.net For a molecule like this compound, MD simulations could be employed to quantify the population of endo versus exo puckers and to study the dynamics of the allyl group itself.
Amide Bond Isomerism (cis/trans) and its Modulations
Unlike most other amino acids, the N-acylated proline residue features a tertiary amide bond (in this case, the Boc-N bond). This bond has a significant energy barrier to rotation, leading to the existence of two distinct and slowly interconverting isomers: trans and cis. beilstein-journals.orgmdpi.com In the trans isomer, the Cα of proline and the tert-butyl group of the Boc moiety are on opposite sides of the amide bond, whereas in the cis isomer, they are on the same side. While most peptide bonds have a strong preference for the trans conformation, the steric environment of the proline ring makes the energies of the cis and trans isomers more comparable. mdpi.com
Relationship between Ring Pucker and Amide Bond Conformation
A crucial aspect of proline conformational analysis is the strong correlation between the pucker of the pyrrolidine ring and the preferred isomer of the preceding amide bond. nih.govpnas.org This relationship is largely governed by stereoelectronic interactions. Specifically, the Cγ-exo pucker is known to pre-organize the main chain torsion angles in a way that stabilizes the trans amide bond. pnas.orgacs.org This stabilization is often attributed to a favorable n→π* orbital interaction, where a lone pair (n) from the oxygen of the acyl (Boc) group donates electron density into the antibonding orbital (π*) of the proline's carbonyl group. pnas.orgacs.org This interaction is geometrically optimal in the Cγ-exo pucker.
Conversely, the Cγ-endo pucker, which is the predicted preference for this compound, tends to disfavor this n→π* interaction. nih.govresearchgate.net The absence of this stabilizing force can reduce the preference for the trans isomer, potentially increasing the population of the cis conformer relative to analogues that favor an exo pucker. nih.gov
Stereoelectronic Effects
The primary stereoelectronic effect governing ring pucker in many substituted prolines is the gauche effect, particularly with electronegative substituents like fluorine. pnas.orgacs.org This effect describes the tendency of a molecule to adopt a conformation where an electronegative substituent is gauche (at a 60° dihedral angle) to an adjacent electron-rich bond. nih.gov However, for an alkyl substituent like an allyl group, which is not strongly electronegative, the gauche effect is less significant than steric considerations.
The more relevant stereoelectronic effect concerning the amide bond is the aforementioned n→π* interaction. acs.org The preference of the Cγ-endo pucker in this compound would likely disrupt the ideal geometry for this interaction, thereby weakening the inherent stabilization of the trans amide bond. researchgate.net
Steric Effects of the Allyl Group
The steric bulk of the allyl group at the Cγ position plays a direct role in modulating the cis/trans equilibrium. In the cis conformation, the N-terminal Boc group and the C-terminal part of the proline residue are on the same side of the amide bond. This can lead to steric clashes between the bulky tert-butyl group of the Boc moiety and the substituents on the pyrrolidine ring. The presence of the (R)-allyl group, which is trans to the carboxyl group, places it in a position where it could potentially clash with the Boc group in the cis isomer. This steric repulsion would be expected to disfavor the cis conformation, thereby increasing the relative population of the trans isomer. Therefore, while the endo pucker electronically lessens the preference for trans, the steric bulk of the allyl group may counteract this effect, leading to a complex conformational equilibrium.
Table 2: Summary of Conformational Influences on this compound
| Conformational Feature | Dominant Influence | Predicted Outcome | Reference |
|---|---|---|---|
| Ring Pucker | Steric effect of (R)-allyl group | Favors Cγ-endo pucker | pnas.org |
| Amide Isomerism (Electronic) | Cγ-endo pucker disrupts n→π* interaction | Reduces electronic preference for trans | nih.govresearchgate.net |
| Amide Isomerism (Steric) | Steric clash between Boc and allyl group | Disfavors cis isomer | pnas.org |
Impact on Polypeptide Backbone Conformations (φ, ψ, ω angles)
The incorporation of a substituent at the 4-position of the proline ring directly modulates the two primary conformational equilibria: the puckering of the five-membered ring (endo vs. exo) and the isomerization of the prolyl peptide bond (cis vs. trans, defined by the ω angle). These, in turn, restrict the allowable backbone dihedral angles, φ and ψ.
For a 4-substituted proline, the ring can adopt two primary pucker conformations: Cγ-exo (the Cγ atom is puckered out of the plane on the opposite side of the carboxyl group) and Cγ-endo (the Cγ atom is on the same side as the carboxyl group). The stereochemistry at the C4 position is a critical determinant of the pucker preference. The (R)-configuration of the allyl group in this compound introduces significant steric bulk. To minimize steric clashes, particularly gauche interactions between the substituent and the backbone, the pyrrolidine ring is expected to favor a Cγ-endo pucker. This places the bulky allyl group in a more sterically favorable pseudo-equatorial position.
The ring pucker is strongly correlated with the main chain conformation. nih.gov An endo ring pucker is associated with more extended polypeptide conformations, while an exo pucker favors more compact structures like the polyproline II helix. nih.gov Furthermore, the puckering influences the cis/trans isomerism of the preceding peptide bond (ω angle). While the trans conformation (ω ≈ 180°) is generally favored for most peptide bonds, the energy barrier for cis-trans isomerization is lower for Xaa-Pro bonds. The Cγ-endo pucker, which is predicted to be favored by the (R)-allyl group, is known to be strongly associated with the cis imide conformation (ω ≈ 0°). nih.gov This contrasts with 4R-substituents that are primarily electron-withdrawing, which favor the exo pucker and consequently the trans peptide bond. nih.govnih.gov
The φ angle in proline is already restricted to approximately -60° to -80° due to the cyclic nature of the side chain. pnas.org The specific ring pucker further refines this. The predicted endo pucker for this compound would likely push the φ angle towards the lower end of this range, around -80°. The ψ angle, however, would be more variable, but the endo pucker generally supports more extended ψ values.
| Parameter | Unsubstituted Proline (trans) | Predicted for this compound | Rationale |
|---|---|---|---|
| Ring Pucker Preference | Exo/Endo Equilibrium | Cγ-endo | Minimization of steric strain from the bulky allyl group. |
| ω Angle Preference | Trans (~180°) | Increased population of cis (≈ 0°) | Strong correlation between Cγ-endo pucker and cis amide bonds. nih.gov |
| φ Angle (approx.) | -65° ± 25° | ~ -80° | Endo pucker favors a more negative φ value within the allowed range. nih.gov |
| ψ Angle (approx.) | Variable (e.g., ~+145° for PPII) | Extended (e.g., ~+150° to +170°) | Endo pucker disfavors compact conformations, promoting extended structures. nih.gov |
Polypeptides rich in proline can adopt two distinct helical secondary structures: the right-handed Polyproline Type I (PPI) helix and the left-handed Polyproline Type II (PPII) helix. nih.gov The key difference lies in the amide bond conformation: PPI helices are composed of all-cis peptide bonds, while PPII helices feature all-trans peptide bonds. wikipedia.org
The stability of these helices is directly influenced by the conformational biases of the constituent proline residues. The PPII helix is a common structural motif in proteins and is characterized by backbone dihedral angles of approximately (φ, ψ, ω) = (-75°, +145°, 180°). wikipedia.org 4R-substituted prolines with electron-withdrawing groups are known to stabilize the PPII helix because they promote the exo ring pucker and the trans amide bond necessary for this conformation. nih.gov
Conversely, the PPI helix is a more compact, right-handed structure with typical dihedral angles of (φ, ψ, ω) = (-75°, +160°, 0°). wikipedia.org Given that the bulky (R)-allyl group in this compound is predicted to favor the Cγ-endo pucker and consequently increase the population of the cis-amide bond, its incorporation into a polyproline sequence would be expected to destabilize the PPII helix. Instead, it would favor conformations more consistent with the PPI helix or create flexible "kinks" in a PPII structure due to the promotion of cis peptide bonds. Therefore, this compound would act as a disruptor of the canonical PPII helix, promoting a switch towards the PPI conformation or a disordered state.
The introduction of this compound into a peptide sequence imposes significant local and, by extension, global conformational restrictions. Locally, the steric bulk of the allyl group and the resulting preference for the Cγ-endo pucker and cis-amide bond severely limit the available (φ, ψ) conformational space. nih.govnih.gov This can be used strategically in peptide design to induce specific turns or bends. For instance, the preference for a cis-amide bond makes this residue a candidate for inducing β-turns, particularly at the i+1 position.
Spectroscopic Probes and Structural Characterization
The conformational preferences of this compound can be elucidated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
NMR Spectroscopy is a powerful tool for determining the structure of proline derivatives in solution. Key parameters include:
1H NMR Chemical Shifts and Coupling Constants (J-couplings): The cis- and trans-amide bond conformers are typically in slow exchange on the NMR timescale, leading to two distinct sets of signals for the proline ring protons. The ratio of these signals provides a quantitative measure of the cis/trans population. The values of 3J vicinal coupling constants between ring protons can be used to determine the ring pucker conformation via the Karplus equation.
13C NMR Chemical Shifts: The chemical shifts of the Cβ and Cγ carbons are particularly sensitive to the cis/trans isomerization state. A large difference (Δδβ-γ) is indicative of the trans isomer, while a smaller difference is characteristic of the cis isomer.
Nuclear Overhauser Effect (NOE): 2D NMR techniques like NOESY or ROESY can detect through-space proximity between protons. A strong NOE between the Hα of proline and the Hα of the preceding residue (i-1) is a definitive indicator of a cis-amide bond.
| Spectroscopic Parameter | Observation in Unsubstituted Boc-L-Proline uq.edu.au | Expected Observation for this compound |
|---|---|---|
| Cis/Trans Isomer Ratio (1H NMR) | Major trans population | Increased population of the cis isomer signals. |
| 13C Chemical Shift (ΔδCβ-Cγ) | Large difference for trans isomer | Smaller difference for the more populated cis isomer. |
| NOE (Hαi-1 to Hαi) | Weak or absent for major trans population | Stronger NOE signal, confirming increased cis population. |
| 1H Chemical Shifts (Ring Protons) | Characteristic pattern for both isomers | Significant upfield/downfield shifts for Hγ, Hβ, and Hδ due to the allyl group's influence. |
Infrared (IR) Spectroscopy , particularly two-dimensional IR (2D IR), can also probe peptide conformation. nih.gov The amide I band (C=O stretching, ~1600-1700 cm-1) is sensitive to the local secondary structure. The frequency of this band can help distinguish between different helical types and turn structures, providing complementary data to NMR for characterizing the conformational impact of the modified proline residue.
Applications in Peptidomimetic Design and Synthesis
Design Principles for Peptidomimetics
The rational design of peptidomimetics is guided by several key principles aimed at optimizing the therapeutic potential of peptide-based compounds. These principles focus on emulating the biological activity of natural peptides while enhancing their drug-like properties.
Mimicry of Natural Peptides
A fundamental principle of peptidomimetic design is to create synthetic molecules that replicate the three-dimensional structure and essential pharmacophoric elements of a natural peptide. chemimpex.com This structural mimicry allows the peptidomimetic to interact with the same biological target, such as a receptor or enzyme, and elicit a similar biological response. chemimpex.combiorxiv.org The design process often begins with identifying the minimal active sequence of a peptide and the key amino acid residues responsible for its biological effect. chemimpex.com By maintaining the critical structural features in three-dimensional space, peptidomimetics can effectively imitate the parent peptide's function. chemimpex.com
Enhanced Stability and Selectivity
Natural peptides are often susceptible to rapid degradation by proteases in the body, leading to a short half-life and reduced therapeutic efficacy. nih.govcusabio.com A primary goal of peptidomimetic design is to enhance metabolic stability. nih.govCurrent time information in Bangalore, IN. This is often achieved by introducing modifications that are resistant to enzymatic cleavage, such as incorporating unnatural amino acids or altering the peptide backbone. chemimpex.comCurrent time information in Bangalore, IN. These modifications can also enhance the conformational stability of the peptide, which can lead to tighter binding to the target receptor and improved selectivity. Current time information in Bangalore, IN. Cyclization is another common strategy to create more rigid structures that are less prone to enzymatic degradation. Current time information in Bangalore, IN.
Modulating Pharmacokinetic Properties
Beyond stability, peptidomimetics are designed to have improved pharmacokinetic profiles, including better absorption, distribution, metabolism, and excretion (ADME) properties. biorxiv.orgnih.gov Natural peptides often exhibit poor oral bioavailability and may be rapidly cleared from circulation. biorxiv.orgpeptide.com Modifications used in peptidomimetic design, such as increasing lipophilicity or reducing the number of hydrogen bond donors and acceptors, can enhance membrane permeability and oral absorption. biorxiv.org By optimizing these properties, peptidomimetics can be developed into more effective drug candidates with improved dosing regimens. nih.govpeptide.com
Boc-(R)-gamma-allyl-L-proline as a Conformationally Constrained Building Block
This compound is a valuable synthetic building block in the design of peptidomimetics due to its unique structural features. chemimpex.comresearchgate.net The proline ring inherently restricts the conformational freedom of the peptide backbone, and the addition of an allyl group at the gamma-carbon further influences the local conformation. mdpi.comsigmaaldrich.com The tert-butyloxycarbonyl (Boc) protecting group facilitates its use in standard solid-phase peptide synthesis. peptide.comnih.gov
Induction of Specific Secondary Structures
The incorporation of proline and its derivatives into a peptide sequence is a well-established strategy for inducing specific secondary structures. mdpi.comsigmaaldrich.com The cyclic nature of the proline ring restricts the backbone dihedral angle phi (φ) to approximately -65°, which disrupts the formation of alpha-helices and beta-sheets but promotes the formation of turns and loops. nih.govpeptide.com
Table 1: Influence of Proline Ring Pucker on Peptide Backbone Conformation
| Proline Ring Pucker | Favored Backbone Conformation | Implication for Secondary Structure |
| Cγ-exo | Compact (e.g., PPII, αR) | Can stabilize turns and helical structures. nih.gov |
| Cγ-endo | Extended | Can influence the geometry of turns and loops. nih.gov |
This table is based on the general principles of proline conformational preferences and may not represent the specific behavior of this compound due to a lack of direct experimental data in the search results.
Stabilization of Beta-Turn Structures
Proline is frequently found in beta-turns, which are secondary structural motifs that cause a reversal in the direction of the polypeptide chain. nih.govnih.gov The restricted conformation of proline makes it ideally suited for certain positions within a beta-turn, particularly the i+1 position of type I and type II turns. nih.govnih.gov By replacing a non-proline residue with proline at these positions, the conformational stability of the beta-turn can be significantly increased. nih.gov
The substitution at the gamma-position of proline can further enhance the stabilization of beta-turns. While specific studies on the (R)-gamma-allyl derivative are not detailed in the provided search results, research on other 4-substituted prolines demonstrates that these modifications can fine-tune the conformational biases that favor turn formation. biorxiv.orgnih.gov For instance, the stereochemistry and nature of the substituent can influence the cis/trans isomerization of the Xaa-Pro peptide bond, which is a key feature of type VI beta-turns. biorxiv.org The introduction of a bulky or stereoelectronically influential group like the allyl group is expected to further constrain the local peptide structure, thereby promoting and stabilizing a well-defined beta-turn conformation.
Table 2: Common Beta-Turn Types and the Role of Proline
| Beta-Turn Type | Preferred Proline Position | Key Characteristics |
| Type I | i+1 | Proline's restricted φ angle fits well. nih.govnih.gov |
| Type II | i+1 | Proline's restricted φ angle is highly favorable. nih.govnih.gov |
| Type VI | i+2 | Characterized by a cis-proline bond. biorxiv.org |
This table illustrates the general role of proline in common beta-turn structures. The specific influence of the gamma-allyl group on these preferences requires further experimental investigation.
Cyclization Strategies for Peptidomimetics
Macrocyclization is a widely employed strategy to enhance the structural stability and biological activity of peptides. nih.gov The allyl group of this compound is particularly amenable to cyclization via Ring-Closing Metathesis (RCM), a powerful and versatile carbon-carbon bond-forming reaction. nih.govnih.gov
The general strategy involves the synthesis of a linear peptide precursor containing two olefin-bearing residues, one of which is the gamma-allyl-proline. datapdf.com This linear peptide is then treated with a ruthenium-based catalyst, such as Grubbs' or Hoveyda-Grubbs' catalysts, which mediates the intramolecular metathesis of the two terminal alkenes to form a new carbon-carbon double bond, thereby closing the ring and forming a macrocyclic peptidomimetic. nih.govdatapdf.com
Research has demonstrated that the position and stereochemistry of the allyl group on the proline ring have a direct impact on the geometry of the resulting cyclic product. Specifically, the use of a C5-substituted allyl proline (equivalent to a gamma-allyl proline) in RCM reactions with an N-allyl glycine (B1666218) residue has been shown to produce bicyclic peptides where the proline amide bond is locked in a defined trans geometry. datapdf.com This level of conformational control is crucial for designing peptidomimetics that can adopt a specific bioactive conformation required for target binding. nih.govdatapdf.com
Table 1: Overview of Ring-Closing Metathesis (RCM) in Peptidomimetic Cyclization
| Feature | Description | Example | Reference(s) |
|---|---|---|---|
| Core Reaction | Intramolecular olefin metathesis to form a macrocyclic C-C bond. | A linear peptide with two terminal alkene side chains is cyclized. | nih.gov |
| Key Building Block | This compound | Provides a Cγ allyl group for the RCM reaction. | chemimpex.comdatapdf.com |
| Catalysts | Ruthenium-based complexes | Grubbs' Catalysts (1st & 2nd Gen), Hoveyda-Grubbs' Catalysts. | nih.govdatapdf.com |
| Conformational Control | The position of the allyl group influences the resulting amide bond geometry. | Cγ-allyl proline favors a trans Pro-amide bond in the macrocycle. | datapdf.com |
| Resulting Structure | Carbocyclic peptidomimetics | Bicyclic dipeptides, constrained peptide antagonists. | nih.govdatapdf.com |
Structure-Activity Relationship Studies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications to a lead compound affect its biological activity. nih.gov Substituted proline analogs like this compound are powerful tools for conducting SAR studies on bioactive peptides. mdpi.com By replacing a standard proline residue with this analog, researchers can systematically probe the influence of steric bulk and chemical functionality at the C4 (gamma) position of the proline ring on peptide function. nih.govnih.gov
The key to these SAR studies is understanding how C4 substitution impacts the two major conformational features of proline: the pucker of the pyrrolidine (B122466) ring (Cγ-endo vs. Cγ-exo) and the rotational equilibrium of the preceding peptide bond (Ktrans/cis). nih.gov An electron-withdrawing substituent at the 4R position generally favors a Cγ-exo pucker and a higher proportion of the trans amide isomer. Conversely, a sterically demanding group at the 4R position can shift the equilibrium. nih.gov By correlating these structural changes with changes in biological activity (e.g., receptor binding affinity or enzyme inhibition), a detailed model of the bioactive conformation can be constructed.
Table 2: Illustrative Framework for a Structure-Activity Relationship (SAR) Study
| Peptide Analog | Modification at Proline | Predicted Conformational Effect | Resulting Biological Activity (Hypothetical) |
|---|---|---|---|
| Parent Peptide | L-Proline (unsubstituted) | Baseline ring pucker and trans/cis ratio. | IC50 = 100 nM |
| Analog 1 | (R)-gamma-allyl-L-proline | Introduction of steric bulk and an alkene functionality at Cγ. May influence ring pucker and local conformation. | IC50 = 50 nM |
| Analog 2 | (R)-gamma-propyl-L-proline | (Hydrogenation of Analog 1). Increases steric bulk and removes alkene reactivity. | IC50 = 75 nM |
| Analog 3 | (4R)-fluoro-L-proline | Introduction of a small, highly electronegative group. Favors Cγ-exo pucker and trans isomer. | IC50 = 25 nM |
| Analog 4 | (4S)-allyl-L-proline | Inversion of stereochemistry at the Cγ position. | IC50 = 200 nM |
Computational and Molecular Modeling in Peptidomimetics
Computational and molecular modeling studies are indispensable for rationalizing the structural effects of incorporating modified amino acids like this compound into peptides. nih.govrsc.org These methods provide high-resolution insights into conformational preferences that are often difficult to fully characterize through experimental methods alone.
A primary focus of modeling proline-containing peptides is to predict the influence of the C4 substituent on the pyrrolidine ring's pucker and the cis/trans isomerization of the tertiary amide bond. nih.gov The (R)-allyl group at the C4 position introduces specific steric constraints that will favor a particular ring conformation (typically Cγ-endo or Cγ-exo) to minimize non-bonded interactions. nih.gov Energy minimization and molecular dynamics (MD) simulations can calculate the relative energies of these puckered states and predict the dominant conformation.
Simulating the cis/trans isomerization of the Xaa-Pro bond presents a significant computational challenge due to the high energy barrier of rotation (around 20 kcal/mol), which makes the process a rare event on the timescale of conventional MD simulations. nih.govnih.gov To overcome this, researchers employ enhanced sampling techniques like Gaussian accelerated molecular dynamics (GaMD). GaMD works by adding a harmonic potential to smooth the potential energy surface, effectively lowering the energy barriers between conformational states and allowing for the observation of isomerization events within accessible simulation times (nanoseconds to microseconds). nih.govnih.gov This allows for an accurate calculation of the trans/cis ratio (Ktrans/cis), providing critical data that links the structure of the gamma-allyl substituent to the conformational equilibrium of the peptide backbone. nih.gov
Table 3: Application of Molecular Modeling to Analyze γ-Allyl-Proline Peptides
| Conformational Parameter | Computational Method | Predicted Outcome/Insight | Reference(s) |
|---|---|---|---|
| Pyrrolidine Ring Pucker | Energy Minimization, Molecular Dynamics (MD) | Determines the lowest energy conformation (e.g., Cγ-endo vs. Cγ-exo) based on the steric influence of the allyl group. | nih.govnih.gov |
| Amide Bond Isomerization (ω) | Standard MD | Often insufficient to sample the cis-trans transition due to high energy barriers. | nih.gov |
| Amide Bond Isomerization (ω) | Accelerated MD (e.g., GaMD) | Enables efficient sampling of both cis and trans states to predict the equilibrium constant (Ktrans/cis). | nih.govnih.gov |
| Overall Peptide Structure | MD Simulations, NMR-restrained Modeling | Provides an ensemble of 3D structures, showing how the local constraint from the allyl-proline influences global peptide folding. | rsc.org |
Role in Medicinal Chemistry and Drug Discovery Research
Design of Bioactive Peptides and Drug Candidates
The unique structural characteristics of Boc-(R)-gamma-allyl-L-proline make it a valuable component in the design of novel bioactive peptides and drug candidates. chemimpex.com Its incorporation into peptide chains can influence their conformation and stability, which are critical factors for biological activity.
Targeting Specific Biological Pathways
This compound serves as a crucial building block in the synthesis of peptides designed to target specific biological pathways. chemimpex.com The proline ring introduces a conformational constraint in the peptide backbone, and the gamma-allyl group provides a versatile handle for introducing other functionalities. This allows for the precise design of peptides that can interact with specific receptors or enzymes, thereby modulating their activity. This targeted approach is fundamental in the development of new therapeutics with high specificity and reduced off-target effects.
Therapeutic Applications under Investigation
The versatility of this compound has led to its investigation in several therapeutic areas, including cancer, neurodegenerative diseases, and hypertension.
Cancer Therapeutics
In the field of cancer therapeutics, the unique structure of this compound is utilized in the design of novel drug candidates. chemimpex.com Research has shown that proline metabolism plays a critical role in tumor growth and metastasis. nih.gov By incorporating this modified proline analog into peptides, researchers aim to develop agents that can interfere with these pathways. The ability to create complex and specific peptide structures with this building block is crucial for developing treatments that can enhance the efficacy of existing cancer therapies. chemimpex.com
Neurodegenerative Diseases
This compound is also being explored for its potential in treating neurodegenerative diseases. chemimpex.com Proline-rich polypeptides have been identified as potential therapeutic agents for conditions like Alzheimer's disease. mdpi.com The neuroprotective effects of compounds derived from this molecule are a key area of research. chemimpex.com Studies have investigated the use of N-Boc-protected proline in the synthesis of metal complexes that show potential as inhibitors of enzymes like acetylcholinesterase and monoamine oxidase, which are implicated in the pathology of neurodegenerative disorders. mdpi.com
Antihypertensive Molecules
The synthesis of potential antihypertensive molecules has also utilized Boc-proline derivatives. nih.gov In one approach, Boc-L-proline was a starting material in the synthesis of a candidate drug designed to inhibit the angiotensin-converting enzyme (ACE). nih.gov The proline structure is a key component of many ACE inhibitors, and the use of its derivatives allows for the creation of novel molecules with potential for improved efficacy and properties. nih.gov
Antiviral Agents (e.g., HCV Inhibitors)
The hepatitis C virus (HCV) protease is a well-established target for antiviral therapy. Many potent HCV protease inhibitors incorporate a proline or a proline-like moiety to mimic the natural substrate and to correctly position the pharmacophoric elements within the enzyme's active site. While direct evidence of this compound's incorporation into a marketed HCV inhibitor is not prevalent in publicly accessible literature, its utility as a synthetic intermediate in the development of such agents is clear.
The synthesis of complex macrocyclic or linear peptidomimetic HCV inhibitors often relies on the stepwise assembly of non-standard amino acids. The Boc protecting group of this compound is ideal for solid-phase or solution-phase peptide synthesis, ensuring the selective formation of peptide bonds. The gamma-allyl group can be utilized in several strategic ways:
A handle for macrocyclization: The allyl group can participate in ring-closing metathesis reactions, a powerful tool for the synthesis of macrocyclic HCV inhibitors. These macrocycles often exhibit improved metabolic stability and cell permeability compared to their linear counterparts.
Exploration of structure-activity relationships (SAR): The allyl group can be chemically modified through various reactions such as oxidation, reduction, or addition reactions, allowing medicinal chemists to systematically probe the SAR of the inhibitor and to fine-tune its potency and selectivity.
Proline-based macrocyclic compounds have been investigated as potent inhibitors of the HCV NS3 serine protease, demonstrating the importance of this scaffold in the design of effective antiviral agents. chemimpex.com
Enzyme Inhibitors (e.g., Proteases, ACE)
The unique structural features of proline make it a privileged scaffold for the design of inhibitors for a variety of enzymes, including proteases and angiotensin-converting enzyme (ACE).
Protease Inhibitors: Beyond HCV, many other proteases are important drug targets. The constrained nature of the proline ring in this compound can be exploited to design selective inhibitors for various classes of proteases. The allyl group can be used to introduce specific recognition elements that interact with the enzyme's active site, thereby enhancing inhibitory activity and selectivity.
ACE Inhibitors: ACE inhibitors are a cornerstone in the treatment of hypertension and heart failure. Many successful ACE inhibitors, such as enalapril (B1671234) and lisinopril, contain a proline or a proline-like structure. The proline moiety in these inhibitors mimics the C-terminal dipeptide of angiotensin I, the natural substrate of ACE. The incorporation of a substituted proline like this compound could lead to the development of novel ACE inhibitors with improved potency, duration of action, or side-effect profiles. The allyl group could be functionalized to create additional interactions with the ACE active site, potentially leading to enhanced binding affinity. Research has shown that proline analogs can be incorporated into compounds designed as potential ACE inhibitors. chemimpex.com
| Enzyme Target | Potential Role of this compound |
| HCV Protease | Building block for peptidomimetic inhibitors, introduction of conformational constraints, handle for macrocyclization. |
| Other Proteases | Scaffold for designing selective inhibitors, introduction of specific recognition elements via the allyl group. |
| ACE | Core structure for mimicking the natural substrate, potential for enhanced binding affinity through functionalization of the allyl group. |
Development of Novel Pharmacophores
A pharmacophore is the three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. This compound serves as a versatile scaffold for the development of novel pharmacophores. The rigid proline ring provides a defined spatial orientation for the substituents, while the allyl group offers a reactive handle for the introduction of diverse chemical functionalities.
The unique stereochemistry of this compound allows for the creation of chiral pharmacophores with high enantiomeric purity, which is often crucial for achieving the desired biological activity and avoiding off-target effects. chemimpex.com The allyl group can be transformed into a wide range of other functional groups, including alcohols, aldehydes, carboxylic acids, and various heterocyclic systems, through well-established chemical transformations. This chemical versatility enables the generation of libraries of structurally diverse compounds for high-throughput screening and lead optimization in drug discovery programs.
The development of proline derivatives with various substituents at the gamma-position has been shown to be a valuable strategy for tuning the stereoselectivity of peptidic catalysts, highlighting the impact of such substitutions on molecular interactions. thieme-connect.comresearchgate.net This principle extends to the design of novel pharmacophores, where the gamma-allyl group can be strategically employed to optimize interactions with a biological target.
Bioavailability and Metabolic Stability Considerations
The bioavailability and metabolic stability of a drug candidate are critical determinants of its clinical success. The structural features of this compound have implications for both of these properties.
The Boc protecting group is generally cleaved in vivo, typically under acidic conditions or by enzymatic action, to release the free amine. This is a well-understood transformation in drug metabolism.
The metabolic fate of the allyl group is of particular interest. Allyl groups can undergo several metabolic transformations, including:
Epoxidation: The double bond of the allyl group can be oxidized by cytochrome P450 enzymes to form an epoxide. This reactive intermediate can then be hydrolyzed by epoxide hydrolases to a diol or conjugated with glutathione.
Oxidation to acrolein: The allyl alcohol, which could be formed from the allyl group, can be further oxidized to acrolein, a reactive alpha,beta-unsaturated aldehyde. nih.gov
S-oxidation: If the allyl group were to be incorporated into a molecule containing a sulfur atom, such as in S-allyl-L-cysteine, it could undergo S-oxidation. nih.gov
The proline ring itself is generally metabolically stable. The incorporation of the rigid proline scaffold can also protect adjacent peptide bonds from enzymatic degradation, thereby enhancing the metabolic stability of peptide-based drugs.
| Structural Feature | Potential Metabolic Fate | Implication for Drug Design |
| Boc Group | Cleavage (acidic/enzymatic) | Prodrug strategy; release of the active amine. |
| Allyl Group | Epoxidation, oxidation to acrolein, S-oxidation | Potential for reactive metabolite formation; requires careful evaluation during drug development. |
| Proline Ring | Generally stable | Enhances metabolic stability of adjacent peptide bonds. |
Catalytic Applications of Boc R Gamma Allyl L Proline Derivatives
Proline-Based Organocatalysis
Proline and its derivatives are renowned as "the simplest enzymes" and have become cornerstones of organocatalysis, a field that uses small, metal-free organic molecules to catalyze chemical reactions. nih.gov Their widespread success is due to their ability to mimic the function of natural enzymes, operating through key catalytic cycles to activate substrates. nih.govnobelprize.org Derivatives synthesized from precursors like Boc-(R)-gamma-allyl-L-proline are designed to enhance reactivity and stereoselectivity compared to unmodified proline, often by introducing bulky or electronically active groups to create a more defined chiral environment. researchgate.net
Asymmetric Aldol (B89426) Reactions
The asymmetric aldol reaction is a powerful carbon-carbon bond-forming reaction that creates chiral β-hydroxy carbonyl compounds, which are valuable synthetic intermediates. nih.govwikipedia.org Proline-based organocatalysts are highly effective in this transformation. researchgate.netresearchgate.net The reaction proceeds through an enamine intermediate formed between the catalyst and a ketone donor, which then attacks an aldehyde acceptor. nih.govnobelprize.org The stereochemical outcome is dictated by the catalyst's structure, which guides the approach of the electrophile. nih.govnih.gov
Derivatives of gamma-substituted prolines have been developed to improve upon the performance of simple proline, which can be limited by poor solubility and the need for high catalyst loadings. researchgate.netmdpi.com For instance, modifying the proline scaffold, a process for which this compound is a suitable starting point, can lead to catalysts that provide excellent yields and stereoselectivities (diastereo- and enantioselectivity) under mild conditions. researchgate.net
Below is a table showing representative results for proline-catalyzed asymmetric aldol reactions, demonstrating the high levels of stereocontrol achievable.
Table 1: Performance of Proline-Based Catalysts in Asymmetric Aldol Reactions
| Aldehyde (Acceptor) | Ketone (Donor) | Catalyst Type | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|---|---|
| 4-Nitrobenzaldehyde | Cyclohexanone | (S)-Proline | 99 | 96 | 95:5 (anti/syn) | researchgate.net |
| Isobutyraldehyde | Acetone | L-Proline | 97 | 96 | - | researchgate.net |
| Benzaldehyde | Acetone | (S)-Proline Derivative | 87 | >99 | - | researchgate.net |
| 4-Chlorobenzaldehyde | Cyclohexanone | (S)-Proline | 92 | 98 | 99:1 (anti/syn) | scirp.org |
Asymmetric Michael Reactions
The asymmetric Michael reaction, or conjugate addition, is another fundamental carbon-carbon bond-forming method where proline-derived organocatalysts have a significant impact. researchgate.netnih.gov These catalysts facilitate the addition of nucleophiles to α,β-unsaturated carbonyl compounds, producing chiral products with high stereoselectivity. mdpi.comdocumentsdelivered.com The catalytic cycle often involves the formation of an iminium ion intermediate, which activates the Michael acceptor towards nucleophilic attack. mdpi.com
New L-proline-derived bifunctional secondary amine organocatalysts have been synthesized that demonstrate high efficiency in enantioselective Michael reactions, achieving yields up to 97% and excellent stereoselectivity (up to 99:1 dr and 99% ee). researchgate.net The introduction of substituents on the proline ring, a modification enabled by precursors like this compound, can play a key role in achieving successful catalysis. researchgate.net
The following table presents data from various asymmetric Michael reactions catalyzed by proline derivatives, highlighting their effectiveness.
Table 2: Efficacy of Proline Derivatives in Asymmetric Michael Reactions
| Michael Acceptor | Michael Donor | Catalyst Type | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|---|---|
| trans-β-Nitrostyrene | Cyclohexanone | L-Proline Derivative | 97 | 99 | 99:1 (syn/anti) | researchgate.net |
| trans-β-Nitrostyrene | Cyclohexanone | L-Proline-based CIL | 85 | 97 | 90:10 (syn/anti) | mdpi.com |
| Nitromethane | Cyclohexenone | Proline Derivative | 85 | 92 | - | nih.gov |
| Malononitrile | Chalcone | L-Proline | 95 | 94 | - | nih.gov |
Enamine and Iminium Catalysis
The dual modes of activation available to proline-based catalysts—enamine and iminium catalysis—are the foundation of their broad utility. nobelprize.orgprinceton.edu
Enamine Catalysis: In this pathway, the secondary amine of the proline catalyst reacts with a carbonyl compound (a ketone or aldehyde) to form a nucleophilic enamine intermediate. nobelprize.orgnih.gov This process raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the substrate, making it more nucleophilic. nih.gov The enamine then attacks an electrophile, and subsequent hydrolysis releases the product and regenerates the catalyst. nobelprize.orgnih.gov This mechanism is central to asymmetric aldol reactions, Michael additions, and α-functionalizations. nih.govacs.org
Iminium Catalysis: Alternatively, the proline catalyst can react with an α,β-unsaturated carbonyl compound to form a positively charged iminium ion. princeton.edu This activation mode lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, making it more electrophilic and susceptible to attack by a nucleophile. princeton.edu This strategy is employed in reactions such as asymmetric Diels-Alder and Friedel-Crafts alkylations. In some complex cascade reactions, both iminium and enamine catalysis can operate sequentially with a single catalyst. nobelprize.org
Ligands in Asymmetric Metal-Catalyzed Reactions
Beyond organocatalysis, derivatives of this compound are valuable precursors for chiral ligands used in asymmetric metal-catalyzed reactions. mdpi.comacs.org The rigid proline scaffold, when functionalized and coordinated to a metal center (e.g., palladium), creates a well-defined chiral environment that can effectively control the stereochemical outcome of a reaction. mdpi.comacs.orgnih.gov
Palladium-Catalyzed Allylic Alkylation
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a premier method for constructing stereogenic centers. The success of this reaction hinges on the chiral ligand bound to the palladium catalyst, which dictates the enantioselectivity of the nucleophilic attack on the π-allyl palladium intermediate. Proline-derived P,N ligands, such as phosphine-oxazolines (PHOX ligands), have been synthesized from proline precursors and have shown exceptional performance. acs.orgnih.gov For example, ligands synthesized in four steps from commercially available trans-4-hydroxy-L-proline have been used in palladium-catalyzed AAA, achieving excellent yields and enantioselectivities up to 96% ee. acs.orgnih.gov In some systems, proline itself can act as a co-catalyst with a palladium complex, where it forms an enamine that serves as the nucleophile. nih.govconsensus.app
Asymmetric Heck Reactions
The asymmetric Heck reaction, which involves the palladium-catalyzed coupling of an aryl or vinyl halide/triflate with an alkene, is a powerful tool for creating tertiary and quaternary stereocenters. rsc.orgnih.govuwindsor.ca The enantioselectivity of this reaction is controlled by the chiral ligand coordinated to the palladium catalyst. rsc.org Proline-based phosphine-oxazoline (PHOX) ligands have also been successfully applied in this context. acs.orgnih.gov A palladium complex bearing a proline-derived P,N ligand catalyzed the reaction between dihydrofuran and cyclohexene, yielding the product with up to 86% ee. acs.orgnih.gov The development of new chiral ligands is pivotal for advancing the scope and efficiency of this transformation. rsc.org
Mechanistic Insights into Catalytic Activity
The catalytic activity of proline and its derivatives, including this compound, is rooted in its unique bifunctional nature. As a secondary amino acid, it possesses both a nucleophilic secondary amine and an acidic carboxylic acid group. chemicalbook.com This allows it to act as both a Lewis base and a Brønsted acid within a single catalytic cycle, facilitating a variety of asymmetric transformations. chemicalbook.com
In many organocatalytic reactions, the catalytic cycle begins with the reaction between the secondary amine of the proline catalyst and a carbonyl compound (an aldehyde or ketone) to form an enamine or an iminium ion intermediate. This activation mode is central to reactions like aldol condensations, Mannich reactions, and Michael additions. chemicalbook.com The stereochemistry of the proline ring, with its inherent rigidity and defined chiral centers, directs the approach of the reacting partners to the intermediate, thereby controlling the stereochemical outcome of the product. chemicalbook.com
A deeper understanding of the mechanistic pathway has been illustrated in studies involving dual catalytic systems where a proline-derived structure participates in a cascade reaction. For instance, in a copper/ruthenium (Cu/Ru) relay catalytic system for the asymmetric hydroalkylation of allylic alcohols, the mechanism involves several key steps. acs.orgacs.org Although not using this compound directly as the catalyst, the principles are applicable to its derivatives in similar transformations.
A plausible mechanism for such a cascade reaction is proposed to involve a dual catalytic cycle (Scheme 1). acs.org
Scheme 1: Plausible Catalytic Cycle
| Step | Process | Description |
|---|---|---|
| 1 | Dehydrogenation | The ruthenium complex activates the allylic alcohol, leading to its dehydrogenation to form a more reactive enal intermediate and a ruthenium hydride species ([Ru]H₂). acs.org |
| 2 | Intermediate Formation | Concurrently, a chiral copper catalyst reacts with a pro-nucleophile (like a ketoimine ester) to form a copper-metalated azomethine ylide in situ. acs.org |
| 3 | Asymmetric Michael Addition | The chiral azomethine ylide undergoes a highly stereoselective Michael addition to the enal. This step is often both the stereodetermining and rate-determining step of the entire cascade. acs.orgacs.org |
| 4 | Reduction & Regeneration | The resulting chiral adduct is then reduced by the previously formed [Ru]H₂ species, which regenerates the active ruthenium catalyst and yields the final product. acs.org |
Control experiments have confirmed that both the chiral metal catalyst (like a copper complex with a chiral ligand) and the redox catalyst (ruthenium) are essential for the transformation. acs.org The stereoselectivity of the reaction is dictated by the chiral catalyst during the C-C bond-forming Michael addition step. acs.orgacs.org This mechanistic framework highlights how the fundamental reactivity of proline-like structures can be harnessed within sophisticated catalytic systems to achieve high levels of stereocontrol in the synthesis of complex chiral molecules. acs.org
Development of Novel Chiral Catalysts
The rigid, chiral scaffold of proline has made it a foundational building block for the development of new generations of chiral catalysts. mdpi.com Researchers have systematically modified the proline structure to fine-tune its steric and electronic properties, enhancing its catalytic efficiency, selectivity, and solubility in various reaction media. This compound serves as a valuable chiral precursor in this endeavor, with its allyl group offering a versatile handle for further chemical modification. chemimpex.com
One significant area of development is the creation of Chiral Ionic Liquids (CILs) based on L-proline. mdpi.com These novel catalysts are synthesized by combining the proline unit, either as the cation or the anion, with a suitable counter-ion. mdpi.com This approach allows for the creation of a diverse library of catalysts with tunable physical and chemical properties.
Synthesis Strategy: A common method involves the protonation of the secondary amine in the proline ring, followed by anion exchange. For instance, L-proline can be treated with an acid, and the resulting cation can be paired with various anions, including chiral ones like camphorsulfonate, to create CILs with chirality on both the cation and anion. mdpi.com
These proline-based CILs have been successfully employed as efficient and recyclable catalysts in asymmetric Michael addition reactions of ketones and aldehydes to nitro-olefins, demonstrating the potential of this catalyst design strategy. mdpi.com
Another innovative approach involves integrating the proline core into more complex molecular architectures to create highly specialized organocatalysts. An example is the development of binaphthylazepine-based organocatalysts that mimic the structural features of proline. mdpi.com These catalysts join the atropisomeric chirality of a binaphthyl moiety with a central chirality element bearing an acidic functional group, similar to proline. mdpi.com
Catalyst Design: One such catalyst features a chiral α-aminotetrazole moiety attached to a binaphthylazepine backbone. The tetrazole group serves as a bioisostere for the carboxylic acid group of proline, providing the necessary acidic function for the catalytic cycle. mdpi.com
These sophisticated catalysts have been tested in asymmetric cyclization reactions, showcasing how the fundamental catalytic principles of proline can be translated into new, highly structured catalyst systems for challenging transformations. mdpi.com The development of such novel catalysts, often starting from versatile building blocks like this compound, is crucial for expanding the toolkit of synthetic chemists and enabling the efficient construction of enantiomerically pure molecules. chemimpex.com
| Novel Catalyst Type | Precursor/Structural Basis | Example Application | Research Finding |
| Chiral Ionic Liquids (CILs) | L-proline | Asymmetric Michael Addition | Efficient and recyclable catalysis by combining L-proline as a cation or anion with various counter-ions. mdpi.com |
| Binaphthylazepine Organocatalysts | Proline (structural mimicry) | Asymmetric Cyclization | Combines atropisomeric chirality with a central chiral element mimicking proline's bifunctional nature. mdpi.com |
Future Directions and Emerging Research Areas
Advanced Material Science Applications
The allyl group of Boc-(R)-gamma-allyl-L-proline serves as a key functional handle for the development of advanced materials. Its ability to participate in various chemical modifications allows for its incorporation into polymers and functional surfaces. unirioja.es
Researchers are exploring the use of olefin-tethered proline derivatives, such as this compound, as cross-linking motifs to create "stapled peptides." semanticscholar.orgresearchgate.netresearchgate.net These are peptides that are structurally constrained by a synthetic brace, enhancing their stability and fixing their conformation. Such stapled peptides containing allyl-proline have been shown to function as effective organocatalysts, for example, in accelerating Michael addition reactions. semanticscholar.orgresearchgate.netmdpi.com The rigid, helical structure imposed by the stapling can lead to significantly higher catalytic activity compared to their unstapled counterparts. semanticscholar.orgresearchgate.net
Furthermore, the compound can be used to functionalize inorganic materials. For instance, Boc-allyl proline has been grafted onto porous silica (B1680970), creating hybrid materials that combine the structural properties of the silica with the chemical functionality of the amino acid derivative. ugent.be Similarly, related alkene-containing amino acids have been used to decorate hydrogels, demonstrating the potential for creating biocompatible materials for tissue engineering and drug delivery. mdpi.com
Biotechnological Applications and Protein Engineering
In biotechnology, this compound is a valuable tool for modifying proteins to enhance their properties for therapeutic and diagnostic purposes. researchgate.net
Protein Modification for Enhanced Stability and Functionality
The incorporation of modified amino acids like this compound into a peptide sequence can significantly improve the stability and functionality of proteins and peptides. researchgate.net The constrained structure of the proline ring itself can disrupt or stabilize secondary structures like alpha-helices and beta-sheets, while the allyl group provides a site for further modification. mdpi.com This is particularly useful in designing more stable and effective peptide-based therapeutics. researchgate.net The introduction of such non-natural amino acids can protect peptides from enzymatic degradation, extending their half-life in biological systems.
Biosensors and Therapeutic Proteins
The ability to precisely modify proteins using this compound is crucial for the development of next-generation biosensors and therapeutic proteins. researchgate.net By incorporating this compound, a unique reactive handle (the allyl group) is introduced into the protein structure. This handle can be used to attach reporter molecules, such as fluorophores or other signaling moieties, to create highly specific biosensors. In therapeutics, it allows for the site-specific attachment of drugs, polymers (like PEG), or targeting ligands to improve the efficacy and pharmacokinetic profile of protein-based drugs. researchgate.net
Integration with Bioorthogonal Chemistry
The allyl group is a key player in bioorthogonal chemistry—a class of reactions that can occur in living systems without interfering with native biochemical processes. researchgate.net This makes this compound an attractive building block for chemical biology.
The allyl group can serve as a "caging" or protecting group that can be selectively removed under biocompatible conditions, a process often referred to as "uncaging." unirioja.esnih.gov This uncaging is typically triggered by transition metal catalysts, most notably palladium or gold complexes. mdpi.comnih.govacs.org For example, a therapeutic molecule could be rendered inactive by attachment to the allyl group of the proline derivative. Upon introduction of a specific metal catalyst, the bond is cleaved, releasing the active drug only at the desired site of action. nih.govacs.org This strategy has been explored for prodrug activation and the controlled release of small molecules and proteins. researchgate.netacs.org
Once uncaged to reveal a free thiol, for instance, the site can undergo further bioorthogonal reactions like thiol-ene coupling, allowing for a "ligate and release" strategy for visualizing or manipulating biological targets. mdpi.comresearchgate.net
Computational-Guided Design and Optimization
Modern drug and material design increasingly relies on computational, or in silico, methods to predict and optimize the properties of new molecules. researchgate.net Computational modeling is essential for understanding how the incorporation of a modified amino acid like this compound will affect the structure and function of a peptide or protein. researchgate.netresearchgate.net
Techniques such as molecular dynamics (MD) simulations are used to model the behavior of peptides containing the modified proline residue, predicting their conformational preferences, stability, and interactions with target molecules. researchgate.netresearchgate.netchapman.edu For instance, MD simulations can reveal how the allyl-proline influences the helical structure of a peptide or how it binds within the active site of an enzyme. researchgate.netchapman.edu
Specialized force fields, which are sets of parameters used to calculate potential energy in simulations, are developed for non-natural amino acids to ensure the accuracy of these models. researchgate.netacs.org Furthermore, in silico tools like PEP-FOLD are used to predict the three-dimensional structures of short peptides containing such modifications. nih.gov This computational pre-screening allows researchers to rationally design and prioritize peptide sequences with desired properties for synthesis, saving significant time and resources. nih.govmdpi.com
Scalable Synthetic Routes for Industrial Production
The transition from laboratory-scale synthesis to large-scale industrial production is a critical challenge for any commercially viable compound. For this compound, developing scalable, efficient, and sustainable synthetic routes is an area of active research.
A typical laboratory synthesis involves protecting the amino group of gamma-allyl-L-proline with a Boc group, often using di-tert-butyl dicarbonate (B1257347). unirioja.es Optimizing reaction conditions, such as solvents, bases, and temperature, is crucial for maximizing yield and purity, which is a key focus of process development for industrial applications. unirioja.es
Strategies for scaling up the production of complex proline derivatives often involve "telescoped" processes, where multiple reaction steps are combined into a single operation to minimize waste and improve efficiency. acs.org Green chemistry metrics are increasingly used to compare different synthetic routes, favoring those with lower environmental impact. acs.org Furthermore, innovative approaches such as base-mediated stereochemical editing, which can convert a more easily accessible stereoisomer into the desired one, are being developed to create more sustainable routes to complex proline analogues. acs.org Biotechnological approaches, using engineered microorganisms like E. coli to produce modified amino acids, also represent a promising avenue for sustainable and scalable production. d-nb.info
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing Boc-(R)-gamma-allyl-L-proline with high enantiomeric purity?
- Methodological Answer : Synthesis typically involves tert-butyloxycarbonyl (Boc) protection of the N-terminus, followed by allylation at the γ-position of L-proline. Key steps include:
- Use of Boc anhydride for amino group protection under basic conditions (e.g., NaHCO₃) .
- Allylation via nucleophilic substitution or transition-metal catalysis, ensuring stereochemical retention .
- Purification via recrystallization or chromatography, with enantiomeric purity verified by chiral HPLC or circular dichroism (CD) spectroscopy .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer :
- Purity : Assess via high-resolution mass spectrometry (HRMS) and elemental analysis.
- Structural confirmation : Use ¹H/¹³C NMR to verify allyl group incorporation and Boc protection. Single-crystal X-ray diffraction (SCXRD) is critical for resolving stereochemical ambiguities .
- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate decomposition profiles .
Advanced Research Questions
Q. How can temperature-dependent SCXRD and natural bonding orbital (NBO) analysis elucidate intermolecular interaction dynamics in this compound crystals?
- Methodological Answer :
- SCXRD : Collect data at multiple temperatures (e.g., 100–300 K) to track thermal expansion effects on hydrogen-bond networks. For this compound, prioritize analysis of water-wire structures (if present) and packing density changes .
- NBO Analysis : Quantify interaction energies (e.g., hydrogen bonds, van der Waals forces) using density functional theory (DFT) on SCXRD-derived geometries. This reveals temperature-dependent stabilization trends in crystal lattices .
Q. What strategies resolve contradictions in reported crystal structures of γ-substituted proline derivatives?
- Methodological Answer :
- Comparative analysis : Cross-reference SCXRD data with prior studies (e.g., Boc-γ4(R)Phe-OH vs. Boc-γ4(S)Phe-OH) to identify stereochemical or packing discrepancies .
- Hydration effects : Re-crystallize under controlled humidity to assess water incorporation’s role in structural variations .
- Computational validation : Use molecular dynamics simulations to test if observed structures align with thermodynamic stability predictions .
Q. How does the cyclic constraint of this compound influence its folding in γ-peptide foldamers?
- Methodological Answer :
- Conformational analysis : Employ NMR (e.g., NOESY) to detect long-range interactions indicative of helical or β-sheet motifs. For aqueous studies, CD spectroscopy can track solvent-induced folding transitions .
- Comparative design : Synthesize analogs with varying γ-substituents (e.g., acyl vs. alkyl groups) to isolate steric/electronic contributions to foldamer stability .
Data Presentation and Reproducibility Guidelines
Q. How should researchers present experimental data for this compound to ensure reproducibility?
- Methodological Answer :
- Experimental section : Detail solvent ratios, reaction times, and purification gradients. For SCXRD, report data collection parameters (e.g., wavelength, temperature) .
- Supporting information : Include raw spectral data (NMR, HRMS), crystallographic CIF files, and computational input/output files. Reference prior studies (e.g., Jędrzejczak et al. 2017) for comparative benchmarks .
Q. What frameworks (e.g., PICO, FINER) are appropriate for designing studies on this compound?
- Methodological Answer :
- PICO : Define Population (e.g., γ-peptide foldamers), Intervention (allyl substitution), Comparison (unmodified proline derivatives), and Outcome (conformational stability) .
- FINER : Ensure feasibility (e.g., access to SCXRD facilities), novelty (e.g., unexplored temperature-dependent interactions), and relevance (e.g., applications in supramolecular chemistry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
